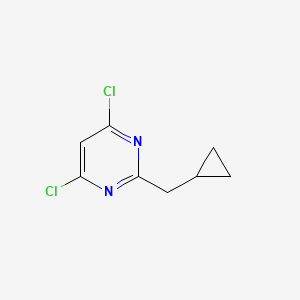
4,6-Dichloro-2-(cyclopropylmethyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dichloro-2-(cyclopropylmethyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and a cyclopropylmethyl group at position 2. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-2-(cyclopropylmethyl)pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method is the reaction of 4,6-dihydroxypyrimidine with phosphorus trichloride and phosphoryl chloride in the presence of a catalyst such as boric acid. The reaction is carried out in a solvent like ethylene dichloride, and the mixture is refluxed at elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions. The reaction mixture is typically subjected to distillation to isolate the desired product, which is then purified through crystallization or other separation techniques .
化学反应分析
Types of Reactions: 4,6-Dichloro-2-(cyclopropylmethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atoms and form the corresponding dihydropyrimidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiourea are commonly used in substitution reactions.
Major Products:
Substituted Pyrimidines: Products of nucleophilic substitution reactions include various substituted pyrimidines, depending on the nucleophile used.
Dihydropyrimidines: Reduction reactions yield dihydropyrimidine derivatives.
科学研究应用
4,6-Dichloro-2-(cyclopropylmethyl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: Pyrimidine derivatives are widely studied for their potential as therapeutic agents.
Agriculture: Pyrimidine compounds are used in the development of agrochemicals, such as herbicides and fungicides.
Materials Science: Pyrimidine derivatives are explored for their use in the synthesis of advanced materials, including polymers and organic semiconductors.
作用机制
The mechanism of action of 4,6-Dichloro-2-(cyclopropylmethyl)pyrimidine is largely dependent on its specific application. In medicinal chemistry, pyrimidine derivatives often act by inhibiting key enzymes or receptors involved in disease pathways. For example, some pyrimidine-based compounds inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing inflammation . The molecular targets and pathways involved vary depending on the specific biological activity being studied.
相似化合物的比较
4,6-Dichloropyrimidine: This compound is structurally similar but lacks the cyclopropylmethyl group.
2,4-Dichloropyrimidine: Another related compound, which undergoes similar substitution reactions but has different reactivity due to the position of the chlorine atoms.
Uniqueness: 4,6-Dichloro-2-(cyclopropylmethyl)pyrimidine is unique due to the presence of the cyclopropylmethyl group, which can influence its reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or its utility in other applications compared to simpler pyrimidine derivatives .
属性
CAS 编号 |
1164116-19-1 |
|---|---|
分子式 |
C8H8Cl2N2 |
分子量 |
203.07 g/mol |
IUPAC 名称 |
4,6-dichloro-2-(cyclopropylmethyl)pyrimidine |
InChI |
InChI=1S/C8H8Cl2N2/c9-6-4-7(10)12-8(11-6)3-5-1-2-5/h4-5H,1-3H2 |
InChI 键 |
FZORPMVFFZNTNU-UHFFFAOYSA-N |
规范 SMILES |
C1CC1CC2=NC(=CC(=N2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


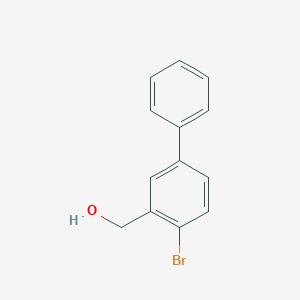

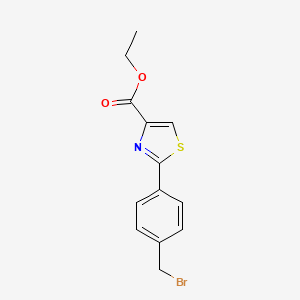

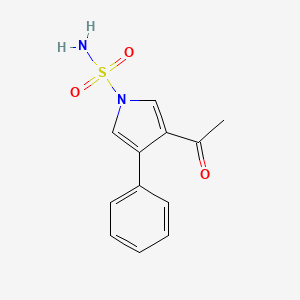
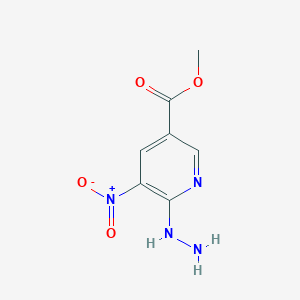
![N-(1,1-Dimethylethyl)-4'-(methylamino)[1,1'-biphenyl]-2-sulfonamide](/img/structure/B13984112.png)


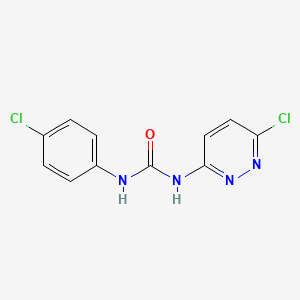
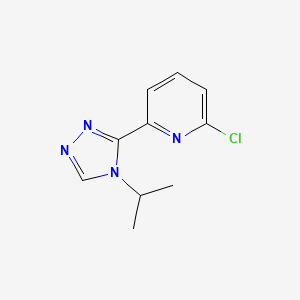
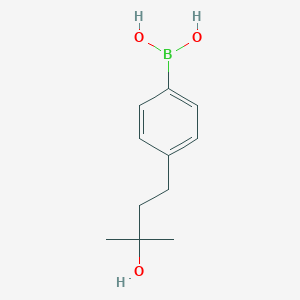

![tert-Butyl 3-oxospiro[indoline-2,4'-piperidine]-1'-carboxylate](/img/structure/B13984141.png)
